molecular formula C15H17NO2 B13847331 2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-3-carboxylic acid CAS No. 3807-62-3

2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-3-carboxylic acid

Cat. No.: B13847331
CAS No.: 3807-62-3
M. Wt: 243.30 g/mol
InChI Key: AZGUGZFXPVMKGX-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound belonging to the pyrrole family. Pyrroles are known for their presence in various natural products and pharmaceuticals, making them significant in medicinal chemistry and organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-3-carboxylic acid can be achieved through several methods. One common approach involves the Paal–Knorr reaction, where a 1,4-diketone is condensed with an amine under acidic conditions . Another method includes the Clauson-Kaas reaction, which uses a 2,5-dimethylfuran and an amine in the presence of an acid catalyst .

Industrial Production Methods: Industrial production of this compound typically involves large-scale Paal–Knorr reactions using environmentally friendly catalysts such as onion extract, which promotes the reaction under mild conditions and yields high purity products .

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form pyrrole oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding pyrrolidine derivative.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the pyrrole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogens, nitrating agents, and sulfonating agents are commonly used for substitution reactions.

Major Products:

    Oxidation: Pyrrole oxides.

    Reduction: Pyrrolidine derivatives.

    Substitution: Halogenated, nitrated, and sulfonated pyrrole derivatives.

Scientific Research Applications

2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-3-carboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Uniqueness: 2,5-Dimethyl-1-(2-phenylethyl)-1H-pyrrole-3-carboxylic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. Its carboxylic acid group enhances its solubility and reactivity, making it a valuable compound in various applications .

Properties

CAS No.

3807-62-3

Molecular Formula

C15H17NO2

Molecular Weight

243.30 g/mol

IUPAC Name

2,5-dimethyl-1-(2-phenylethyl)pyrrole-3-carboxylic acid

InChI

InChI=1S/C15H17NO2/c1-11-10-14(15(17)18)12(2)16(11)9-8-13-6-4-3-5-7-13/h3-7,10H,8-9H2,1-2H3,(H,17,18)

InChI Key

AZGUGZFXPVMKGX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1CCC2=CC=CC=C2)C)C(=O)O

Origin of Product

United States

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